trans-3-Methylsulfonylcyclobutylamine
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Overview
Description
trans-3-Methylsulfonylcyclobutylamine: is a cyclobutylamine derivative with the molecular formula C5H11NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylsulfonylcyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base, followed by amination to introduce the amine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Methylsulfonylcyclobutylamine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclobutylamine derivatives.
Scientific Research Applications
Chemistry: trans-3-Methylsulfonylcyclobutylamine is used as a building block in organic synthesis, particularly in the development of novel cyclobutylamine derivatives with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets .
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new pharmaceuticals targeting specific pathways .
Industry: The compound is also explored for its applications in the chemical industry, including its use as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of trans-3-Methylsulfonylcyclobutylamine involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
trans-3-Methylsulfonylcyclobutanol: A similar compound with a hydroxyl group instead of an amine group.
trans-3-Methylsulfonylcyclobutylmethane: A derivative with a methyl group replacing the amine group.
Biological Activity
Introduction
trans-3-Methylsulfonylcyclobutylamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C5H12N2O2S
- Molecular Weight : 164.22 g/mol
- CAS Number : 1363381-54-7
The biological activity of this compound is primarily linked to its role in modulating biological pathways related to amino acid metabolism and cellular signaling.
1. Transsulfuration Pathway
Research indicates that compounds similar to this compound may influence the transsulfuration pathway, which is crucial for synthesizing cysteine from methionine. This pathway supports cellular growth and redox homeostasis, particularly under conditions where extracellular cysteine is limited .
2. Cell Proliferation
Studies have shown that enhancing the transsulfuration pathway can promote cell proliferation in certain cancer cell lines when cysteine levels are low. This suggests that this compound may have applications in cancer therapy by supporting tumor cell survival through metabolic modulation .
Case Studies and Experimental Data
Several studies have investigated the effects of this compound and related compounds on various biological systems:
Pharmacological Potential
The pharmacological profile of this compound suggests that it may act as a modulator in various biochemical pathways:
- Antioxidant Activity : By supporting cysteine synthesis, it may enhance glutathione levels, contributing to cellular antioxidant defenses.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective roles, although further research is necessary to confirm these effects.
Properties
IUPAC Name |
3-methylsulfonylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBUFVLBFVLDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280169 |
Source
|
Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-54-7 |
Source
|
Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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